N'-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide
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Overview
Description
“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-furyl)acetohydrazide
- N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-pyridyl)acetohydrazide
Uniqueness
“N’-((1-Methyl-1H-pyrrol-2-YL)methylene)-2-(2-thienyl)acetohydrazide” is unique due to the presence of both pyrrole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H13N3OS |
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Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-15-6-2-4-10(15)9-13-14-12(16)8-11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,14,16)/b13-9+ |
InChI Key |
YVTWWSRTUKDMFP-UKTHLTGXSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CC2=CC=CS2 |
solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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